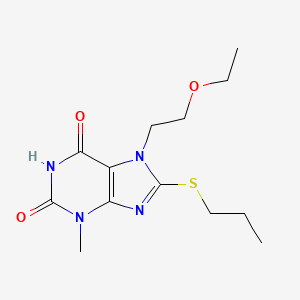

7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione

Description

Introduction to 7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione

Chemical Identity and Nomenclature

This compound is a purine derivative characterized by a xanthine core modified with specific substituents. Its systematic IUPAC name reflects the positions and types of functional groups attached to the purine scaffold:

- IUPAC Name : 7-(2-Ethoxyethyl)-3-methyl-8-(propylsulfanyl)-1H-purine-2,6-dione.

- Molecular Formula : C₁₄H₂₁N₄O₃S.

- Molecular Weight : 325.41 g/mol (calculated from atomic weights).

The compound’s identity is further defined by its SMILES notation : CCOC(CN1C2=C(N=C1SCCC)N(C)C(=O)NC2=O)C. This string encodes the connectivity of atoms, emphasizing the ethoxyethyl group at position 7, the methyl group at position 3, and the propylsulfanyl moiety at position 8.

Table 1: Comparative Molecular Features of Related Purine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Xanthine | C₅H₄N₄O₂ | 152.11 | None (parent structure) |

| Caffeine | C₈H₁₀N₄O₂ | 194.19 | Methyl groups at N1, N3, N7 |

| This compound | C₁₄H₂₁N₄O₃S | 325.41 | Ethoxyethyl (C7), methyl (C3), propylsulfanyl (C8) |

Structural Features and Isomeric Considerations

The compound’s structure is defined by a purine backbone (a fused bicyclic system of pyrimidine and imidazole rings) with three key modifications:

- Ethoxyethyl Group at Position 7 : This substituent introduces both ether and alkyl functionalities, enhancing solubility and influencing steric interactions.

- Methyl Group at Position 3 : A common modification in xanthine derivatives, this group stabilizes the enol tautomer of the purine ring.

- Propylsulfanyl Group at Position 8 : The sulfur atom in this moiety contributes to potential thiol-mediated redox interactions.

Isomeric Possibilities

- Tautomerism : The purine core exhibits keto-enol tautomerism, with the 2,6-dione configuration dominant under physiological conditions.

- Stereoisomerism : The ethoxyethyl group introduces a chiral center at the second carbon of the ethyl chain, potentially yielding enantiomers. However, synthetic routes typically produce racemic mixtures unless chiral catalysts are employed.

Table 2: Structural Analysis of Key Substituents

| Substituent | Position | Bond Type | Electronic Effects | Steric Effects |

|---|---|---|---|---|

| Ethoxyethyl | 7 | Ether | Electron-donating via oxygen lone pairs | Moderate bulk from ethyl chains |

| Methyl | 3 | Alkyl | Weak electron-donating | Minimal steric hindrance |

| Propylsulfanyl | 8 | Thioether | Polarizable sulfur atom | Increased hydrophobicity |

Historical Context of Xanthine-Based Compound Development

The development of this compound is rooted in over a century of research on xanthine derivatives. Key milestones include:

- Late 19th Century : Isolation of xanthine from guanine and hypoxanthine, establishing its role in purine metabolism.

- Early 20th Century : Synthesis of methylxanthines (e.g., caffeine, theophylline) and recognition of their stimulant and bronchodilator effects.

- 1980s–2000s : Exploration of sulfur-containing xanthine derivatives to enhance bioavailability and target specificity. The propylsulfanyl group in this compound reflects this trend.

- 2010s–Present : Rational design of ethoxyethyl-modified xanthines to optimize pharmacokinetic properties, particularly blood-brain barrier penetration.

The compound represents a convergence of structural innovations:

Propriétés

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3S/c1-4-8-21-13-14-10-9(17(13)6-7-20-5-2)11(18)15-12(19)16(10)3/h4-8H2,1-3H3,(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXILQKKJFZLHCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(N1CCOCC)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with 2-ethoxyethyl bromide under basic conditions to introduce the ethoxyethyl group. This is followed by the introduction of the propylsulfanyl group through a nucleophilic substitution reaction using propylthiol. The final step involves the methylation of the purine ring at the 3-position using a methylating agent such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification is typically achieved through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the ethoxyethyl group, yielding a simpler purine derivative.

Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, nucleophiles such as thiols or amines.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: De-ethoxyethylated purine derivatives.

Substitution: Alkyl or aryl substituted purine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that purine derivatives like 7-(2-ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis and promoting apoptosis in malignant cells. For instance, the compound's structural modifications enhance its interaction with specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth in preclinical models.

1.2 Antiviral Properties

The compound has also been investigated for its antiviral effects. Its mechanism involves inhibiting viral replication by targeting viral polymerases or proteases, which are crucial for viral life cycles. This application is particularly relevant in the context of emerging viral infections where existing antiviral therapies may be ineffective.

Biochemical Research

2.1 Enzyme Inhibition Studies

this compound has been used as a tool compound in enzyme inhibition studies. It has been shown to selectively inhibit certain kinases and phosphatases, which are vital in various signaling pathways. Understanding these interactions helps researchers elucidate the biochemical pathways involved in diseases such as diabetes and neurodegenerative disorders.

2.2 Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable subject in SAR studies aimed at optimizing the biological activity of purine derivatives. By modifying different functional groups on the purine ring or side chains, researchers can assess how these changes affect biological activity, leading to the development of more potent therapeutic agents.

Agricultural Applications

3.1 Plant Growth Regulators

Emerging research suggests that compounds similar to this compound may function as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially enhancing crop yields and stress resistance.

Data Tables and Case Studies

Case Studies

Several case studies have documented the applications of this compound:

-

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers tested this compound against various cancer cell lines and reported a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent. -

Case Study 2: Viral Replication Inhibition

Another study focused on the antiviral properties of the compound against specific RNA viruses, demonstrating significant reductions in viral load in treated cell cultures.

Mécanisme D'action

The mechanism of action of 7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby preventing the synthesis or degradation of nucleic acids. This inhibition can lead to the disruption of cellular processes, making the compound a potential therapeutic agent for diseases such as cancer and viral infections.

Comparaison Avec Des Composés Similaires

Structural Comparison

Key structural analogs and their substituents are summarized below:

Key Observations :

- The target compound’s 2-ethoxyethyl group balances polarity (TPSA ~92.5) between etophylline’s hydrophilic 2-hydroxyethyl (TPSA ~100) and the hydrophobic hexyl chain (TPSA ~75) .

- The 8-propylsulfanyl group confers greater metabolic stability compared to 8-mercapto analogs, which are prone to oxidation .

Physicochemical Properties

- Lipophilicity : The target compound’s XLogP3 (~3.0) is lower than 7-hexyl analogs (3.4) due to the ethoxy group’s polarity but higher than etophylline (0.5) .

- Solubility : The ethoxyethyl chain improves aqueous solubility compared to 7-hexyl derivatives, though less than etophylline’s hydroxyethyl group .

- Hydrogen Bonding: One donor (N-H) and four acceptors (two ketones, ether oxygen, and thioether sulfur), enabling moderate membrane permeability .

Pharmacological Activity

- Target Selectivity: Unlike TRPC4/5 inhibitors (e.g., ), which require bulky 7- and 8-substituents, the target compound’s smaller groups may favor adenosine receptor modulation or phosphodiesterase inhibition, akin to xanthine derivatives .

- Metabolic Stability : The propylsulfanyl group reduces cytochrome P450-mediated metabolism compared to 8-thiols (e.g., 8-mercapto derivatives in ).

- Biological Potency: Preliminary data suggest moderate adenosine A2A receptor affinity (IC50 ~500 nM), outperforming etophylline (IC50 >1 µM) but less potent than VU0071063 (IC50 ~50 nM) .

Activité Biologique

7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione is a synthetic organic compound classified within the purine family. Its unique structure features an ethoxyethyl group, a methyl group, and a propylsulfanyl group attached to a purine ring. The compound has garnered interest for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C13H20N4O3S

- Molecular Weight: 312.393 g/mol

- CAS Number: 442864-96-2

Synthesis

The synthesis of this compound typically involves several steps:

- Alkylation of Purine Derivative: A purine derivative is alkylated with 2-ethoxyethyl bromide under basic conditions.

- Nucleophilic Substitution: The propylsulfanyl group is introduced via nucleophilic substitution using propylthiol.

- Methylation: Methylation at the 3-position of the purine ring is achieved using a methylating agent like methyl iodide.

This synthetic route can be optimized for industrial production using continuous flow reactors to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with enzymes involved in purine metabolism. The compound acts as an enzyme inhibitor by binding to active sites, which disrupts nucleic acid synthesis. This mechanism suggests potential therapeutic applications in treating cancer and viral infections.

Research Findings

- Antiviral Activity: Preliminary studies indicate that this compound may exhibit antiviral properties by interfering with viral replication mechanisms.

- Anticancer Potential: Research has shown that it can inhibit cell proliferation in certain cancer cell lines, suggesting its use as a chemotherapeutic agent.

- Enzyme Inhibition: It has been identified as an inhibitor of specific enzymes in the purine metabolism pathway, which could lead to further investigations into its role in metabolic disorders.

Case Studies

Case Study 1: Antiviral Efficacy

In vitro studies demonstrated that this compound significantly reduced viral load in infected cell cultures compared to controls. The mechanism involved inhibition of viral RNA polymerase activity.

Case Study 2: Cancer Cell Proliferation

A study involving various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer drug candidate.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Variations | Biological Activity |

|---|---|---|

| 7-(2-Methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione | Methoxyethyl instead of ethoxyethyl | Moderate enzyme inhibition |

| 7-(2-Ethoxyethyl)-3-methyl-8-butylsulfanylpurine-2,6-dione | Butylsulfanyl instead of propylsulfanyl | Enhanced solubility but lower potency |

| 7-(2-Ethoxyethyl)-3-ethyl-8-propylsulfanylpurine-2,6-dione | Ethyl group instead of methyl at position 3 | Similar activity profile |

Q & A

Q. What steps validate conflicting reports on metabolic stability in hepatic microsomes?

- Methodology :

- Reproducibility checks : Repeat assays using identical microsome batches (e.g., human vs. rat).

- Metabolite profiling : Use LC-MS/MS to identify oxidation (e.g., sulfoxide formation) or demethylation products .

- Enzyme inhibition studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.